4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine
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Overview
Description
4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both piperidine and pyrimidine rings in its structure. The presence of these rings makes it a valuable scaffold in medicinal chemistry and drug design. This compound is known for its potential pharmacological activities and is often explored in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine typically involves the reaction of 4-methoxypiperidine with 2-methylpyrimidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxypiperidin-1-yl)phenylboronic acid: Another compound with a piperidine ring, used in similar applications.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)]}: A compound with a similar structure, used as an ALK inhibitor.
Uniqueness
4-(4-Methoxypiperidin-1-yl)-2-methylpyrimidine is unique due to its specific combination of piperidine and pyrimidine rings, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-6-3-11(13-9)14-7-4-10(15-2)5-8-14/h3,6,10H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMABHCJYXEFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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